1-Propene, 1-chloro-1,2,3,3,3-pentafluoro-

Description

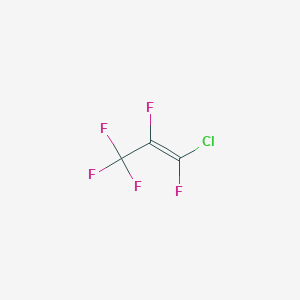

1-Propene, 1-chloro-1,2,3,3,3-pentafluoro- (CAS 79-47-0) is a halogenated unsaturated hydrocarbon with the molecular formula C₃ClF₅ and a molecular weight of 166.477 g/mol . Its IUPAC name reflects the chlorine substitution at position 1 and fluorine atoms at positions 1, 2, 3, 3, and 2. The compound is also known as 3-chloro-1,1,2,3,3-pentafluoropropene, highlighting its structural isomerism .

This compound is synthesized via gas-phase reactions between hexafluoropropene (C₃F₆) and hydrogen chloride (HCl) at temperatures of 200–350°C, yielding mixtures that include 1-chloro-1,2,3,3,3-pentafluoro-1-propene and dichloro-tetrafluoropropene derivatives . Key properties include its ionization energy (IE) and appearance energy (AE), critical for understanding its reactivity and stability in industrial applications .

Properties

IUPAC Name |

(Z)-1-chloro-1,2,3,3,3-pentafluoroprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3ClF5/c4-2(6)1(5)3(7,8)9/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLPMHLSZDVUMV-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)Cl)(C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\F)/Cl)(\C(F)(F)F)/F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3ClF5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Propene, 1-chloro-1,2,3,3,3-pentafluoro- typically involves halogenation reactions. One common method is the chlorination and fluorination of propene. The reaction conditions often require the presence of catalysts and controlled temperatures to ensure the selective substitution of hydrogen atoms with chlorine and fluorine .

Industrial production methods may involve the use of high-temperature reactions with chlorine and fluorine gases. The process needs to be carefully monitored to avoid the formation of unwanted by-products and to ensure the purity of the final compound .

Chemical Reactions Analysis

1-Propene, 1-chloro-1,2,3,3,3-pentafluoro- undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Addition Reactions: The double bond in the propene moiety allows for addition reactions with halogens, hydrogen halides, and other electrophiles.

Oxidation and Reduction: It can be oxidized to form epoxides or reduced to form different halogenated hydrocarbons

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen halides (e.g., HCl, HBr), and oxidizing agents (e.g., peroxides). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Precursor for Fluorinated Compounds

1-Propene, 1-chloro-1,2,3,3,3-pentafluoro- serves as a precursor in the synthesis of various fluorinated compounds. Its structure allows it to undergo multiple chemical reactions such as oxidation and substitution, leading to the formation of specialized chemicals used in pharmaceuticals and agrochemicals .

Reactions and Mechanisms

The compound can participate in:

- Oxidation Reactions : Producing carboxylic acids or ketones under specific conditions.

- Reduction Reactions : Yielding alcohols or alkanes.

- Substitution Reactions : Resulting in various fluorinated derivatives depending on the nucleophile used.

Industrial Applications

Refrigerants

One of the primary uses of 1-chloro-1,2,3,3,3-pentafluoroprop-1-ene is as a refrigerant. Its low boiling point and high thermal stability make it suitable for refrigeration systems that require efficient heat transfer fluids. This application is particularly important in the context of environmental regulations aimed at phasing out chlorofluorocarbons (CFCs) due to their ozone-depleting potential .

Solvent for Specialty Chemicals

The compound is also utilized as a solvent in the production of specialty chemicals. Its ability to dissolve a wide range of substances while maintaining chemical stability makes it valuable in various industrial processes .

Biological Research

Reagent in Enzyme Studies

In biological research, 1-chloro-1,2,3,3,3-pentafluoroprop-1-ene acts as a reagent for studying enzyme mechanisms and metabolic pathways. Its unique properties allow researchers to investigate enzyme kinetics and interactions with substrates in biochemical assays .

Case Study 1: Refrigeration Systems

A study conducted on alternative refrigerants highlighted the effectiveness of 1-chloro-1,2,3,3,3-pentafluoroprop-1-ene compared to traditional CFCs and HFCs. The findings indicated that this compound not only meets performance standards but also aligns with environmental regulations due to its lower global warming potential.

Case Study 2: Synthesis of Fluorinated Pharmaceuticals

Research published in chemical journals demonstrated the use of 1-chloro-1,2,3,3,3-pentafluoroprop-1-ene as a key intermediate in synthesizing novel fluorinated pharmaceuticals. The study emphasized how the compound's reactivity facilitates the introduction of fluorine into drug molecules that enhance their biological activity and metabolic stability.

Mechanism of Action

The mechanism of action of 1-Propene, 1-chloro-1,2,3,3,3-pentafluoro- involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its reactivity and ability to form stable complexes with other molecules. The pathways involved in its reactions include nucleophilic substitution, electrophilic addition, and radical mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Propenes and Propane Derivatives

The compound is compared to other chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and hydrofluoroolefins (HFOs) with similar substitution patterns (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Substitution Pattern: Increasing fluorine atoms enhance thermal stability but reduce reactivity.

- Saturation : Unsaturated propenes (e.g., target compound) are more reactive in polymerization compared to saturated propanes (e.g., HCFC-225cb) .

- Synthesis : Gas-phase halogen exchange (e.g., HCl + C₃F₆) is common for unsaturated derivatives, while saturated compounds often require hydrogenation .

Ionization Energetics and Reactivity

The target compound exhibits ionization energy (IE) = 10.3 eV and appearance energy (AE) = 12.1 eV , measured via electron impact (EI) mass spectrometry . Comparable data for similar compounds (e.g., trifluoro derivatives) are scarce, but higher fluorine content generally increases IE due to electron-withdrawing effects .

Biological Activity

Overview

1-Propene, 1-chloro-1,2,3,3,3-pentafluoro- (C3ClF5) is a halogenated hydrocarbon characterized by a unique structure where five hydrogen atoms in propene are substituted with fluorine atoms and one hydrogen atom is replaced by chlorine. This compound has garnered attention due to its potential applications in various fields including chemistry, biology, and medicine. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications.

- Molecular Formula : C3ClF5

- Molecular Weight : 138.48 g/mol

- Structure : The compound features a double bond characteristic of propene, which allows for various chemical reactions including nucleophilic substitutions and electrophilic additions.

The biological activity of 1-propene, 1-chloro-1,2,3,3,3-pentafluoro- primarily stems from its ability to interact with biological molecules. The presence of multiple fluorine atoms enhances its reactivity and stability:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles in biological systems.

- Electrophilic Addition : The double bond can participate in addition reactions with various biomolecules.

- Radical Mechanisms : The compound may generate free radicals that can interact with cellular components.

Toxicological Studies

Research indicates that halogenated compounds like C3ClF5 can exhibit toxicity depending on their concentration and exposure duration. Key findings include:

Case Studies

-

Fluorinated Compounds in Pharmacology :

- A study investigated the pharmacological properties of fluorinated alkenes similar to C3ClF5. These compounds demonstrated potential as enzyme inhibitors due to their ability to form stable complexes with active sites on enzymes.

-

Environmental Impact :

- Research highlights the environmental persistence of fluorinated compounds. C3ClF5's stability raises concerns regarding bioaccumulation and long-term ecological effects.

Applications in Research

1-Propene, 1-chloro-1,2,3,3,3-pentafluoro- serves several roles in scientific research:

- Organic Synthesis : It is utilized as a reagent for synthesizing other fluorinated compounds.

- Potential Pharmaceutical Development : Ongoing research explores its derivatives for developing new pharmaceuticals targeting specific biological pathways.

Comparative Analysis

To better understand the unique properties of C3ClF5, it can be compared with similar compounds:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| 1-Propene | C3H6 | Basic alkene with limited reactivity |

| 1-Chloro-2,3,3-trifluoropropene | C3ClF3 | Moderate reactivity; potential for use as a refrigerant |

| 1-Chloro-1,2-difluoropropane | C3ClF2 | Higher toxicity; used in industrial applications |

Q & A

Basic: What synthetic methodologies are reported for 1-chloro-1,2,3,3,3-pentafluoro-1-propene, and how do reaction conditions influence yield?

Answer:

The compound can be synthesized via hydrofluorination of chloro-trifluoropropene derivatives using catalysts like fluorinated antimony pentachloride. For example, catalytic vapor-phase reactions with hydrogen fluoride (HF) at controlled temperatures (e.g., 50–150°C) optimize fluorination efficiency . Key variables include catalyst composition (e.g., 25–99.9% SbCl₅), HF stoichiometry, and reaction time. Side products may arise from incomplete fluorination or isomerization, requiring purification via fractional distillation.

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

- Mass Spectrometry (EI): Electron ionization (EI) at 70 eV reveals fragmentation patterns (e.g., CF₃⁺ at m/z 69, C₃F₅⁺ at m/z 131) and ionization energy (10.79 eV) .

- Gas Chromatography (GC): Coupled with mass spectrometry (GC-MS) resolves isomers and quantifies trace impurities.

- NMR Spectroscopy: ¹⁹F NMR identifies fluorine environments, though spectral complexity requires high-field instruments (≥400 MHz).

Basic: What thermodynamic properties (e.g., boiling point) are documented for this compound?

Answer:

While direct data for this compound is limited, structurally similar chlorofluoropropenes (e.g., 1-chloro-3,3,3-trifluoropropene) exhibit boiling points near 325 K under atmospheric pressure . Phase-change studies recommend differential scanning calorimetry (DSC) for precise measurements.

Advanced: How does the compound behave under radical-initiated reaction conditions, and what mechanistic insights exist?

Answer:

The compound’s electron-deficient double bond participates in radical addition reactions. For instance, with perfluoroalkyl radicals (Rf•), it forms Rf-C₃ClF₅ adducts via chain propagation. Computational studies (DFT) suggest a low activation barrier (~15 kcal/mol) for radical attack at the terminal carbon, supported by kinetic data from laser-flash photolysis . Competing pathways (e.g., halogen abstraction) may occur under high radical concentrations.

Advanced: What are the environmental persistence and degradation pathways of this compound?

Answer:

As a polyfluorinated alkene, it is resistant to hydrolysis but susceptible to atmospheric ozonolysis. Estimated atmospheric lifetime is ~30 days, forming trifluoroacetic acid (TFA) as a terminal degradation product. Aquatic toxicity studies (e.g., Daphnia magna bioassays) indicate moderate ecotoxicity (LC₅₀ ~10 mg/L), necessitating containment in closed-loop systems .

Advanced: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and fume hoods.

- Acute Toxicity: Oral (LD₅₀: 300 mg/kg) and inhalation (LC₅₀: 1,500 ppm/4h) risks require strict exposure controls .

- Spill Management: Absorb with inert materials (e.g., vermiculite) and neutralize with alkaline solutions (pH >10).

Advanced: How is this compound utilized in polymer chemistry, and what copolymer properties are observed?

Answer:

It serves as a monomer in fluoropolymers (e.g., copolymerization with chlorotrifluoroethylene). The resulting polymers exhibit high thermal stability (>200°C) and chemical resistance. Terpolymers incorporating 1,1-difluoroethene show enhanced elastomeric properties, with glass transition temperatures (Tg) below -20°C .

Advanced: How can researchers resolve contradictions in reported CAS numbers or molecular weights?

Answer:

Discrepancies arise from isomerism (e.g., 1- vs. 3-chloro isomers) and registry errors. Cross-reference PubChem (CAS 79-47-0), NIST (InChIKey IJTAKAGEJXIJPQ), and EPA DSSTox (DTXSID70950023) entries. For example, molecular weight conflicts (166.477 vs. 166.49 g/mol) reflect isotopic variations; high-resolution MS (HRMS) resolves these .

Advanced: What computational approaches predict this compound’s reactivity in catalytic systems?

Answer:

Density Functional Theory (DFT) models (e.g., B3LYP/6-311+G(d,p)) simulate adsorption on metal catalysts (e.g., Pt). Results predict preferential binding via the chlorine atom, with activation energies for hydrogenation ~25 kcal/mol. Transition state analysis guides catalyst design to minimize dehalogenation side reactions .

Advanced: What regulatory constraints apply to its use in academic research?

Answer:

The compound is listed on the Non-Domestic Substances List (NDSL) in Canada, requiring notification for large-scale imports (>100 kg/year). Under EPA regulations, its ozone depletion potential (ODP) is classified as negligible (ODP <0.01), but global warming potential (GWP) assessments are ongoing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.